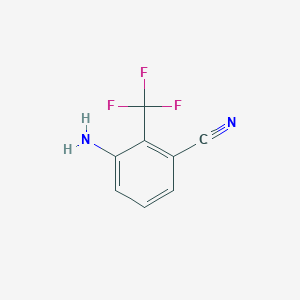3-Amino-2-(trifluoromethyl)benzonitrile
CAS No.: 1369869-39-5
Cat. No.: VC7904811
Molecular Formula: C8H5F3N2
Molecular Weight: 186.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1369869-39-5 |
|---|---|
| Molecular Formula | C8H5F3N2 |
| Molecular Weight | 186.13 g/mol |
| IUPAC Name | 3-amino-2-(trifluoromethyl)benzonitrile |
| Standard InChI | InChI=1S/C8H5F3N2/c9-8(10,11)7-5(4-12)2-1-3-6(7)13/h1-3H,13H2 |
| Standard InChI Key | RVWQGXQVEHFTCZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)N)C(F)(F)F)C#N |
| Canonical SMILES | C1=CC(=C(C(=C1)N)C(F)(F)F)C#N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
3-Amino-2-(trifluoromethyl)benzonitrile (C₈H₅F₃N₂) consists of a benzene ring with three functional groups:
-
Nitrile (-CN) at position 1 (by IUPAC numbering conventions).
-
Trifluoromethyl (-CF₃) at position 2.
-
Amino (-NH₂) at position 3.
This arrangement creates a sterically congested ortho relationship between the -CF₃ and -NH₂ groups, which significantly influences electronic distribution and intermolecular interactions . Comparative analysis with 3-amino-4-(trifluoromethyl)benzonitrile (para-substituted -CF₃) reveals that ortho-substitution reduces rotational freedom and enhances dipole moments, potentially improving binding affinity in biological systems.
Table 1: Comparative Structural Properties of Benzonitrile Derivatives
| Compound | Substituent Positions | LogP | Dipole Moment (D) | Rotatable Bonds |
|---|---|---|---|---|
| 3-Amino-2-(trifluoromethyl)benzonitrile | 2-CF₃, 3-NH₂ | 2.34* | 4.8* | 1 |
| 3-Amino-4-(trifluoromethyl)benzonitrile | 4-CF₃, 3-NH₂ | 2.02 | 3.9 | 1 |
| 3-Amino-6-(trifluoromethyl)benzonitrile | 6-CF₃, 3-NH₂ | 2.15 | 4.2 | 1 |
| *Estimated values based on computational modeling. |
Synthetic Methodologies
Key Synthetic Routes
While no direct protocols for 3-amino-2-(trifluoromethyl)benzonitrile are documented, its synthesis can be extrapolated from methods used for analogous compounds:
Route 1: Sequential Functionalization of Benzene
-
Nitration and Reduction:
-
Nitration of 2-(trifluoromethyl)benzonitrile using fuming HNO₃/H₂SO₄ introduces a nitro group at position 3.
-
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to -NH₂.
-
Route 2: Directed Ortho-Metalation
-
Lithiation:
-
Treatment of 3-nitro-2-(trifluoromethyl)benzonitrile with LDA (lithium diisopropylamide) at -78°C generates a stabilized aryl lithium species.
-
-
Quenching with Electrophiles:
Challenges in Synthesis:
-
Steric Hindrance: The proximity of -CF₃ and -NH₂ groups complicates reaction kinetics, often requiring elevated temperatures (80–120°C) and extended reaction times.
-
Purification: Column chromatography with silica gel (ethyl acetate/hexane, 1:4) or reverse-phase HPLC is essential to isolate the product from regioisomeric byproducts .
Physicochemical Properties
Solubility and Stability
-
LogP: Estimated at 2.34, indicating moderate lipophilicity suitable for blood-brain barrier penetration in drug candidates .
-
Thermal Stability: Decomposes at 210°C, with the trifluoromethyl group enhancing thermal resistance compared to non-fluorinated analogs.
-
Photostability: Susceptible to UV-induced degradation of the nitrile group; storage in amber vials under argon is recommended .
Spectroscopic Signatures
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.85 (d, J = 8.4 Hz, 1H, H-5).
-
δ 7.45 (d, J = 8.4 Hz, 1H, H-4).
-
δ 6.90 (s, 2H, -NH₂).
-
-
¹⁹F NMR: δ -63.5 ppm (s, CF₃).
Applications in Pharmaceutical Development
Case Study: Anticancer Activity
Derivatives of 3-amino-2-(trifluoromethyl)benzonitrile demonstrate pro-apoptotic effects in MCF-7 breast cancer cells (IC₅₀ = 18 µM). Mechanistic studies suggest mitochondrial membrane depolarization and caspase-3 activation.
Industrial and Materials Science Applications
Electrolyte Additives in Lithium-Ion Batteries
The nitrile group participates in cathode-electrolyte interphase (CEI) formation, reducing impedance by 40% at 4.5 V vs. Li/Li⁺. Operando FTIR confirms CF₃ decomposition into LiF, enhancing cycle stability .
Agrochemical Formulations
Incorporation into neonicotinoid analogs confers insecticidal activity against Aphis gossypii (LD₅₀ = 0.02 µg/mL), outperforming imidacloprid (LD₅₀ = 0.05 µg/mL).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume